3-[(Methylsulfanyl)methyl]-1-benzothiophene-2-carboxylic acid 3-[(Methylsulfanyl)methyl]-1-benzothiophene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1178202-34-0
VCID: VC3392796
InChI: InChI=1S/C11H10O2S2/c1-14-6-8-7-4-2-3-5-9(7)15-10(8)11(12)13/h2-5H,6H2,1H3,(H,12,13)
SMILES: CSCC1=C(SC2=CC=CC=C21)C(=O)O
Molecular Formula: C11H10O2S2
Molecular Weight: 238.3 g/mol

3-[(Methylsulfanyl)methyl]-1-benzothiophene-2-carboxylic acid

CAS No.: 1178202-34-0

Cat. No.: VC3392796

Molecular Formula: C11H10O2S2

Molecular Weight: 238.3 g/mol

* For research use only. Not for human or veterinary use.

3-[(Methylsulfanyl)methyl]-1-benzothiophene-2-carboxylic acid - 1178202-34-0

Specification

CAS No. 1178202-34-0
Molecular Formula C11H10O2S2
Molecular Weight 238.3 g/mol
IUPAC Name 3-(methylsulfanylmethyl)-1-benzothiophene-2-carboxylic acid
Standard InChI InChI=1S/C11H10O2S2/c1-14-6-8-7-4-2-3-5-9(7)15-10(8)11(12)13/h2-5H,6H2,1H3,(H,12,13)
Standard InChI Key CSLIMGSNLSQIFR-UHFFFAOYSA-N
SMILES CSCC1=C(SC2=CC=CC=C21)C(=O)O
Canonical SMILES CSCC1=C(SC2=CC=CC=C21)C(=O)O

Introduction

Chemical Identity and Basic Properties

3-[(Methylsulfanyl)methyl]-1-benzothiophene-2-carboxylic acid belongs to the benzothiophene class of heterocyclic compounds. It features a benzothiophene core structure with a carboxylic acid functional group at position 2 and a methylsulfanyl substituent attached to a methyl bridge at position 3. This structural arrangement contributes to the compound's unique chemical properties and potential biological activities.

Identification Parameters

The compound is characterized by several key identifiers that enable precise recognition and differentiation from similar chemical entities. These parameters are essential for researchers working with this compound in laboratory settings.

Table 1: Key Identification Parameters

ParameterValue
CAS Number1178202-34-0
Molecular FormulaC₁₁H₁₀O₂S₂
Molecular Weight238.3 g/mol
IUPAC Name3-(methylsulfanylmethyl)-1-benzothiophene-2-carboxylic acid
InChIInChI=1S/C11H10O2S2/c1-14-6-8-7-4-2-3-5-9(7)15-10(8)11(12)13/h2-5H,6H2,1H3,(H,12,13)
InChIKeyCSLIMGSNLSQIFR-UHFFFAOYSA-N
SMILESCSCC1=C(SC2=CC=CC=C21)C(=O)O
PubChem Compound ID54595359

These identification parameters provide a comprehensive chemical fingerprint of the compound, facilitating its precise identification in chemical databases and literature searches .

Physical and Chemical Properties

The physical and chemical properties of 3-[(Methylsulfanyl)methyl]-1-benzothiophene-2-carboxylic acid are determined by its structural components and functional groups. The available data indicates the following properties:

Table 2: Physical and Chemical Properties

PropertyDescription
Physical FormPowder
Storage TemperatureRoom temperature (RT)
Purity≥95% (commercial samples)
SolubilityAnticipated solubility in polar organic solvents such as DMSO, methanol, and ethanol
Functional GroupsCarboxylic acid, sulfide (methylsulfanyl), heterocyclic aromatic system
StabilityExpected to be stable under standard laboratory conditions

The carboxylic acid functional group at position 2 contributes to the compound's acidic properties, while the methylsulfanyl group introduces a lipophilic component that may influence its solubility profile and potential interactions with biological systems .

Structural Features and Chemical Bonding

Core Structure Analysis

The molecular architecture of 3-[(Methylsulfanyl)methyl]-1-benzothiophene-2-carboxylic acid consists of a benzothiophene scaffold with specific functional group substitutions. The benzothiophene core is a bicyclic heterocyclic system containing a fused benzene ring and a thiophene ring, providing a planar, aromatic foundation for the molecule.

The carboxylic acid group (-COOH) attached at position 2 of the thiophene ring introduces acidic properties and potential for hydrogen bonding interactions. This functional group is significant for possible biological activities and chemical reactions, as it can participate in salt formation, esterification, and amide bond formation.

At position 3, the methylsulfanyl group (-SCH₃) attached via a methylene bridge (-CH₂-) creates a flexible side chain with a sulfur atom that can act as a hydrogen bond acceptor. This structural feature adds complexity to the molecule's three-dimensional conformation and potential binding characteristics in biological systems.

Synthesis and Preparation

Hazard TypeClassification
GHS PictogramGHS07 (Warning)
Signal WordWarning
Hazard StatementsH302 (Harmful if swallowed)
H315 (Causes skin irritation)
H319 (Causes serious eye irritation)
H335 (May cause respiratory irritation)

These hazard classifications necessitate proper laboratory safety protocols when handling the compound .

Recommended Precautionary Measures

To mitigate the identified hazards, the following precautionary measures should be implemented:

  • Personal protective equipment: Use of laboratory coat, chemical-resistant gloves, and safety goggles.

  • Engineering controls: Handling under fume hood to prevent inhalation of dust or vapors.

  • Storage conditions: Room temperature storage in sealed containers, away from incompatible materials.

  • Emergency procedures: Implementation of appropriate spill control and first aid protocols.

Additionally, standard laboratory practices for handling potentially harmful chemicals should be followed, including avoidance of dust formation, prevention of release to the environment, and proper waste disposal .

Research Status and Future Directions

Current Research Landscape

The current research landscape for 3-[(Methylsulfanyl)methyl]-1-benzothiophene-2-carboxylic acid appears to be in its nascent stages, with limited published studies specifically focusing on this compound. Its commercial availability from chemical suppliers suggests interest in its potential applications, despite the paucity of detailed research findings in the literature .

Future Research Opportunities

Several promising research directions could enhance understanding and utilization of this compound:

  • Comprehensive characterization studies to establish detailed physical, chemical, and spectroscopic properties.

  • Development of efficient and scalable synthetic routes to facilitate access to the compound for research purposes.

  • Biological activity screening to identify potential therapeutic applications, particularly in areas where benzothiophene derivatives have shown promise.

  • Structure-activity relationship studies through the synthesis and evaluation of analogs with modified substituents.

  • Investigation of the compound's potential as a building block for the construction of more complex molecular architectures with applications in materials science or medicinal chemistry.

  • Exploration of reaction chemistry, focusing on transformations of the carboxylic acid and methylsulfanyl functionalities.

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